EMIm(S)-Prp shows promise in capturing carbon dioxide (CO2). Research suggests it can be used to prepare amino acid-functionalized porous materials that act as efficient adsorbents for CO2 capture []. This is crucial for developing technologies to mitigate climate change.
Due to its specific interactions with certain molecules, EMIm(S)-Prp can function as an extractant for separating phenolic compounds. Phenolic compounds are a class of aromatic molecules with various industrial applications. Studies have demonstrated its effectiveness in separating these compounds from complex mixtures [].
EMIm(S)-Prp exhibits potential as a catalyst in organic reactions. One study explored its role in the aza-Michael reaction, a chemical reaction useful for synthesizing valuable nitrogen-containing molecules []. Developing new and efficient catalysts is essential for streamlining various chemical processes.
1-Ethyl-3-methylimidazolium (S)-2-aminopropionate is an ionic liquid characterized by its unique structure, which combines an imidazolium cation with an (S)-2-aminopropionate anion. Its molecular formula is C₉H₁₇N₃O₂, and it has a molecular weight of 199.25 g/mol. This compound is notable for its high purity, typically exceeding 96% as determined by high-performance liquid chromatography. The compound's CAS number is 766537-81-9, and it is recognized for its potential applications in various chemical processes and biological systems .
These properties make it suitable for various applications in organic chemistry and materials science .
The biological activity of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate has been explored in several studies. Its interactions with biological molecules suggest potential applications in:
The synthesis of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate typically involves:
These methods allow for the efficient production of this compound while maintaining its structural integrity .
1-Ethyl-3-methylimidazolium (S)-2-aminopropionate has a range of applications across different fields:
Interaction studies have shown that 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate can interact with various biomolecules, including proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action:
Several compounds share structural features or functional properties with 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylimidazolium Chloride | Imidazolium cation; chloride anion | Commonly used as a solvent but less biocompatible |
| 1-Ethyl-3-methylimidazolium Acetate | Imidazolium cation; acetate anion | Used in biocatalysis; lower viscosity |
| 1-Hexyl-3-methylimidazolium Bromide | Longer alkyl chain; bromide anion | Enhanced solubility for hydrophobic compounds |
| 1-Ethyl-3-methylimidazolium Tetrafluoroborate | Imidazolium cation; tetrafluoroborate anion | High thermal stability; used in electrochemistry |
The uniqueness of 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate lies in its specific combination of properties that make it particularly suitable for both chemical synthesis and biological applications, differentiating it from other similar compounds .
The neutralization method represents the most widely adopted approach for synthesizing 1-ethyl-3-methylimidazolium (S)-2-aminopropionate, offering several advantages over alternative synthetic routes. This method involves the direct acid-base neutralization between 1-ethyl-3-methylimidazolium hydroxide and L-alanine, eliminating the need for halide intermediates and reducing environmental impact. The reaction proceeds through equimolar mixing of the reactants, resulting in the formation of the desired ionic liquid without generating problematic byproducts that require extensive separation procedures.
The neutralization process begins with the preparation of the imidazolium hydroxide, which can be obtained through ion exchange from the corresponding halide salt or through direct synthesis methods. The hydroxide form provides the necessary basic environment for deprotonating the carboxylic acid group of L-alanine, facilitating ionic bond formation between the cation and the amino acid anion. Temperature control during this process is crucial, as elevated temperatures can lead to decomposition of the hydroxide species or unwanted side reactions that compromise product purity.
Research has demonstrated that the neutralization method achieves remarkably high yields, often approaching quantitative conversion rates when proper stoichiometry is maintained. The reaction typically occurs in aqueous or alcoholic media, with the choice of solvent influencing both reaction kinetics and product characteristics. Water serves as an effective medium due to its ability to facilitate proton transfer and stabilize the ionic species during formation, while alcoholic solvents such as ethanol provide advantages in terms of product isolation and water content control.
The success of the neutralization method depends critically on the precise control of several reaction parameters, including temperature, reaction time, and reactant stoichiometry. Studies have shown that maintaining temperatures between 308.15 and 328.15 K optimizes reaction rates while minimizing thermal degradation of sensitive amino acid components. The reaction typically requires 3 to 12 hours for completion, depending on the specific conditions employed and the degree of mixing achieved in the reaction vessel.
Stoichiometric control represents perhaps the most important factor in achieving high-quality products through the neutralization method. Deviations from the ideal 1:1 molar ratio between the imidazolium hydroxide and L-alanine can result in the presence of unreacted starting materials or the formation of undesired ionic species that complicate purification efforts. Advanced analytical techniques, including potentiometric titration, have been employed to ensure accurate stoichiometry and monitor reaction progress in real-time.
The choice of reaction atmosphere also influences product quality, with inert gas environments often preferred to prevent oxidative degradation of the amino acid component. Moisture control during the neutralization process proves essential, as excess water can dilute the reaction mixture and complicate subsequent purification steps, while insufficient water may impede the dissolution and ionization processes necessary for efficient neutralization.
1-Ethyl-3-methylimidazolium (S)-2-aminopropionate exhibits thermal stability characteristics typical of amino acid-based ionic liquids. The compound demonstrates decomposition behavior consistent with imidazolium-based ionic liquids, with thermal degradation typically occurring at elevated temperatures [1].
The decomposition mechanisms of 1-ethyl-3-methylimidazolium compounds generally follow established pathways observed in similar ionic liquids. Studies on related 1-ethyl-3-methylimidazolium systems indicate that thermal decomposition occurs through nucleophilic substitution mechanisms, particularly SN2-type reactions [2] [3]. The decomposition process involves the formation of alkyl bromides and alkylimidazoles through alkyl abstraction, with activation enthalpies ranging from 116.1 ± 6.6 kJ/mol for methyl bromide formation to 122.9 ± 7.2 kJ/mol for ethyl bromide formation [2] [3].
For 1-ethyl-3-methylimidazolium halides, decomposition temperatures determined by thermogravimetric analysis show onset temperatures around 233-249°C, with maximum operation temperatures estimated between 76-149°C for extended exposure periods [4]. The decomposition products typically include characteristic molecular fragments such as CH3+, NH+, and halide-containing species [4].
| Parameter | Value | Reference |
|---|---|---|
| Decomposition Temperature Range | 200-400°C | [1] [4] |
| Activation Energy (methyl) | 116.1 ± 6.6 kJ/mol | [2] [3] |
| Activation Energy (ethyl) | 122.9 ± 7.2 kJ/mol | [2] [3] |
| Decomposition Mechanism | SN2-type reactions | [2] [3] |
The thermal stability of amino acid-based ionic liquids like 1-ethyl-3-methylimidazolium (S)-2-aminopropionate is influenced by the nature of both the cation and anion. The amino acid anion component contributes to enhanced thermal stability through hydrogen bonding networks and electrostatic interactions [5].
The viscosity-temperature relationship for 1-ethyl-3-methylimidazolium (S)-2-aminopropionate follows patterns consistent with imidazolium-based ionic liquids. Viscosity decreases with increasing temperature according to Arrhenius-type behavior, commonly described by the Vogel-Fulcher-Tammann equation [6].
For related 1-ethyl-3-methylimidazolium compounds, dynamic viscosity exhibits strong temperature dependence. Studies on 1-ethyl-3-methylimidazolium fluoride show that dynamic viscosity decreases rapidly below 320 K, with the relationship described by η = 2.07 × 10^-7 exp(-5.39 × 10^4/T) [7]. The apparent activation energy for viscous flow is typically around 5.39 × 10^4 J·mol^-1 for similar compounds [7].
| Temperature (K) | Viscosity Trend | Reference |
|---|---|---|
| 293-343 | Exponential decrease | [7] |
| Room Temperature | 16.8-123 mPa·s (similar compounds) | [8] [9] |
| Activation Energy | ~54 kJ/mol | [7] |
The viscosity of amino acid-based ionic liquids is significantly influenced by intermolecular interactions between the cation and anion. For 1-ethyl-3-methylimidazolium (S)-2-aminopropionate, the presence of the amino acid anion creates additional hydrogen bonding opportunities, which can increase viscosity compared to simple halide salts [10].
Molecular dynamics simulations of amino acid ionic liquids show that viscosity correlates with ionic association and clustering behavior. The transport properties follow the order of decreasing viscosity: compounds with smaller amino acid anions typically exhibit lower viscosities [10] [11].
The density of 1-ethyl-3-methylimidazolium (S)-2-aminopropionate exhibits temperature-dependent behavior characteristic of ionic liquids. Density typically decreases linearly with increasing temperature, following the general relationship ρ = ρ₀ - αT, where α is the thermal expansion coefficient [12] [13].
For similar 1-ethyl-3-methylimidazolium compounds, density values range from approximately 1.0-1.2 g/cm³ at room temperature. The thermal expansion coefficient for related compounds is typically around 1.09 × 10^-3 K^-1 [7]. The molecular weight of 1-ethyl-3-methylimidazolium (S)-2-aminopropionate is 199.25 g/mol [14] [15].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 199.25 g/mol | [14] [15] |
| Density (est. at 298 K) | 1.0-1.2 g/cm³ | [12] [7] |
| Thermal Expansion Coefficient | ~1.09 × 10^-3 K^-1 | [7] |
Surface tension behavior of imidazolium-based ionic liquids shows systematic variation with temperature and cation structure. For 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide series, surface tension values range from 31-37 mN/m at room temperature, decreasing linearly with temperature [16]. The surface tension generally decreases with increasing alkyl chain length on the cation [16].
The parachor method can be used to predict surface tension properties for ionic liquids based on structural contributions. Surface thermodynamic properties, including surface entropy and enthalpy, can be derived from the temperature dependence of surface tension [17] [16].
1-Ethyl-3-methylimidazolium (S)-2-aminopropionate exhibits complex phase behavior in binary mixtures with water, characteristic of ionic liquids with amino acid anions. The compound demonstrates complete miscibility with water at certain compositions while showing phase separation behavior under specific conditions [18] [19].
The phase behavior of imidazolium-based ionic liquids with water is governed by the balance between hydrophobic and hydrophilic interactions. The 1-ethyl-3-methylimidazolium cation provides moderate hydrophobic character, while the (S)-2-aminopropionate anion contributes hydrophilic properties through its amino and carboxylate groups [18].
Aqueous solutions of 1-ethyl-3-methylimidazolium compounds show distinctive thermodynamic properties. Studies on related systems indicate that excess molar volumes are typically negative, suggesting efficient packing and strong intermolecular interactions [13] [20]. The minimum excess molar volume often occurs around 0.3 mole fraction of ionic liquid [13].
| Property | Behavior | Reference |
|---|---|---|
| Water Miscibility | Complete at low concentrations | [18] [19] |
| Excess Molar Volume | Negative values | [13] [20] |
| Phase Separation | Occurs at high concentrations | [18] |
| Hydrogen Bonding | Strong with water molecules | [19] [20] |
The phase separation ability of ionic liquids in aqueous systems is influenced by the hydrophobic nature of the cation and the salting-out effect of added electrolytes. For amino acid-based ionic liquids, the formation of aqueous two-phase systems can be achieved with appropriate salt concentrations [18].
Temperature effects on phase behavior show that higher temperatures generally promote miscibility. The critical solution temperature and phase diagram shape depend on the specific interactions between the ionic liquid components and water molecules [13].
The ionic conductivity of 1-ethyl-3-methylimidazolium (S)-2-aminopropionate follows temperature-dependent behavior typical of ionic liquids. Electrical conductivity increases with temperature according to the Vogel-Fulcher-Tammann relationship, commonly expressed as σ = σ₀ exp[-B/(T - T₀)] [6].
For related 1-ethyl-3-methylimidazolium compounds, room temperature ionic conductivity values range from 2.7 × 10^-3 to 6.0 × 10^-2 S/cm, depending on the anion [21] [22] [6]. The thiocyanate salt shows conductivity around 20.2 mS/cm at room temperature [21], while compounds with cyano-containing anions demonstrate higher conductivities, such as 1.8 × 10^-2 S/cm for the tricyanomethanide salt [22].
| Parameter | Value Range | Reference |
|---|---|---|
| Room Temperature Conductivity | 2.7-60 mS/cm | [21] [22] [6] |
| Activation Energy | 0.37-0.4 eV | [23] [6] |
| Temperature Range | 293-363 K | [6] |
| Diffusion Coefficient | 10^-11 to 10^-10 m²/s | [24] [25] |
Self-diffusion coefficients for 1-ethyl-3-methylimidazolium-based ionic liquids can be determined using pulsed-field gradient nuclear magnetic resonance spectroscopy. The diffusion coefficients typically range from 10^-11 to 10^-10 m²/s at room temperature, with cation diffusion generally faster than anion diffusion [24] [25].
The degree of ion pairing significantly affects transport properties. For amino acid-based ionic liquids, strong ion pairing is observed, which reduces the effective number of charge carriers and consequently decreases ionic conductivity [25]. The aggregation behavior shows that amino acid anions tend to form larger aggregates compared to the imidazolium cation [25].
Molecular dynamics simulations reveal that transport properties correlate with the microscopic structure and dynamics of the ionic liquid. The mean square displacement and velocity autocorrelation functions provide insights into the diffusion mechanisms and ionic association effects [24] [5].
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